molecular formula C8H13N3O3S2 B12830906 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one CAS No. 939758-14-2

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one

Cat. No.: B12830906
CAS No.: 939758-14-2
M. Wt: 263.3 g/mol
InChI Key: GTIPEMJXYYUUTM-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a piperazinylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one typically involves the condensation of a thiazole derivative with a piperazine derivative under specific reaction conditions. For example, the reaction may be carried out in the presence of a suitable solvent such as ethanol or acetic acid, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .

Scientific Research Applications

4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one include other thiazole derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

939758-14-2

Molecular Formula

C8H13N3O3S2

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C8H13N3O3S2/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11/h9H,2-5H2,1H3,(H,10,12)

InChI Key

GTIPEMJXYYUUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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